
6-Bromo-4,9-dihydro-3H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4,9-dihydro-3H-beta-carboline is a compound belonging to the beta-carboline family, which is a group of indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely distributed in nature, including various plants, foodstuffs, marine creatures, insects, mammals, and human tissues . The structure of this compound includes a bromine atom attached to the beta-carboline core, which consists of a tricyclic pyridine-fused indole framework .
Preparation Methods
The synthesis of beta-carboline alkaloids, including 6-Bromo-4,9-dihydro-3H-beta-carboline, involves several methods. One common approach is the thermolysis of substituted 4-aryl-3-azidopyridines . This method allows for the formation of various beta-carboline derivatives by manipulating the substituents on the azidopyridine precursor. The reaction conditions typically involve heating the precursor in the presence of a suitable solvent, such as toluene or xylene, at elevated temperatures (around 150-200°C) .
Industrial production methods for beta-carboline alkaloids often involve multi-step synthetic routes that include the formation of key intermediates, followed by cyclization and functional group modifications . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
6-Bromo-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:
Scientific Research Applications
6-Bromo-4,9-dihydro-3H-beta-carboline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-4,9-dihydro-3H-beta-carboline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function . It also acts as an inhibitor of specific enzymes, such as tyrosine kinases, which play a role in cell signaling and growth . Additionally, the compound’s ability to interact with neurotransmitter receptors makes it a potential candidate for the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
6-Bromo-4,9-dihydro-3H-beta-carboline is compared with other beta-carboline derivatives, such as harmane, harmine, and harmaline . These compounds share a similar tricyclic pyridine-fused indole framework but differ in their substituents and degree of saturation . The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity and potential for further functionalization .
Similar compounds include:
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
6-bromo-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H9BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5-6,14H,3-4H2 |
InChI Key |
PAHAIWFYCZHWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C3=C(N2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



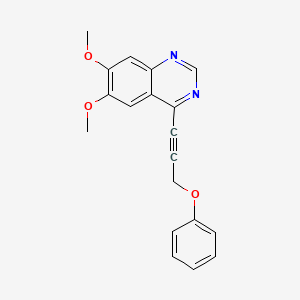
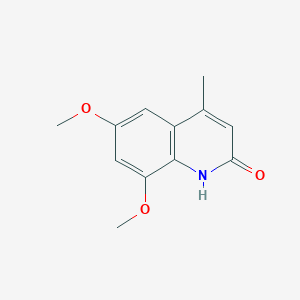
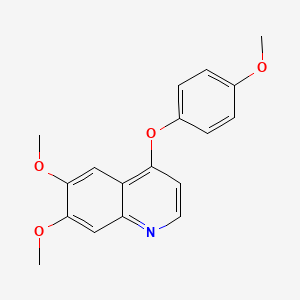
![6-[4-(Pyridin-4-ylmethyl)phenyl]naphthalen-2-ol](/img/structure/B10845171.png)
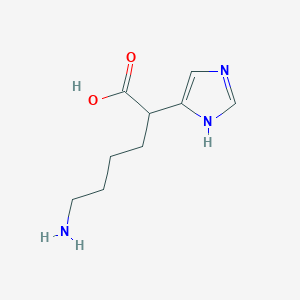
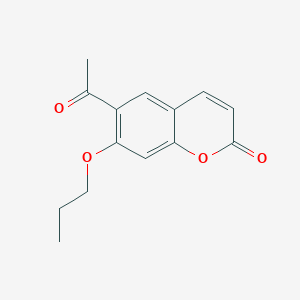
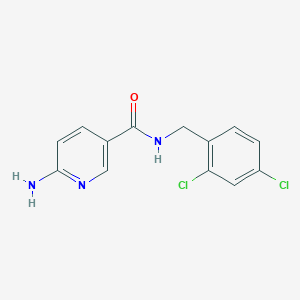

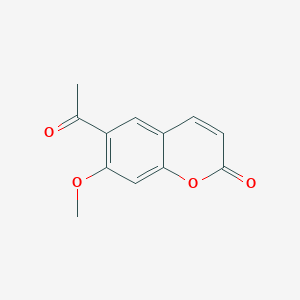
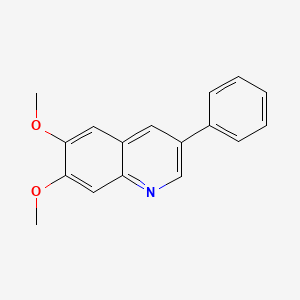
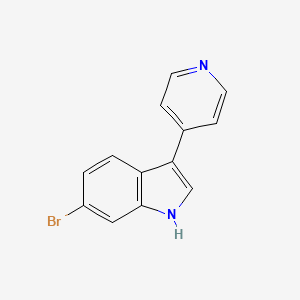
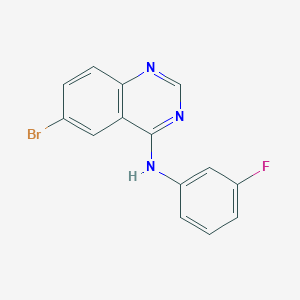
![6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole](/img/structure/B10845228.png)
